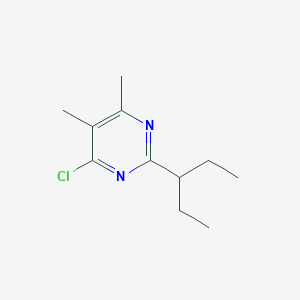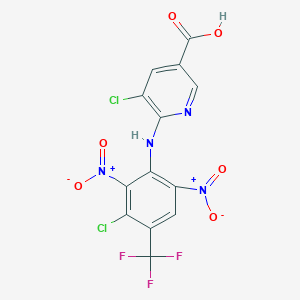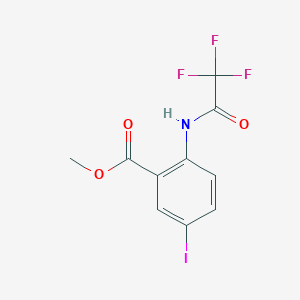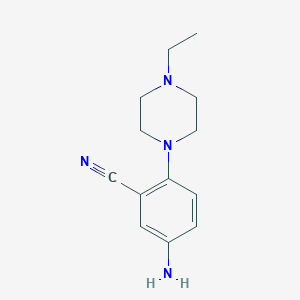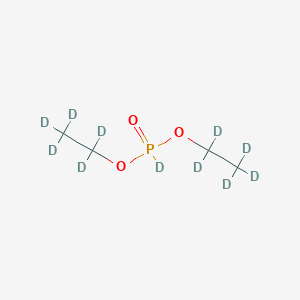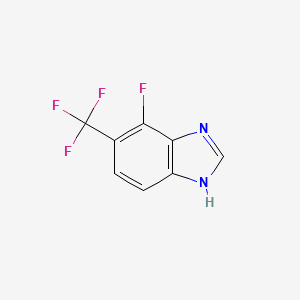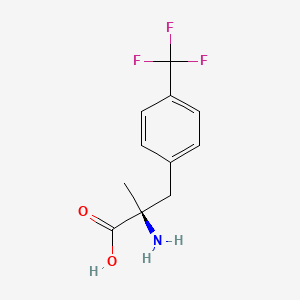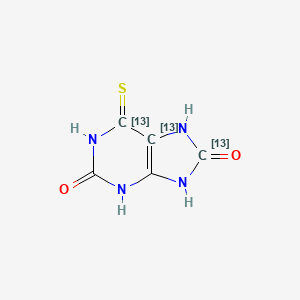![molecular formula C18H19NOS B13441816 (S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol (Racemic Mixture) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalenol moiety, a thienyl group, and a methylamino substituent, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Propyl Intermediate: The initial step involves the reaction of 2-thiophenecarboxaldehyde with a suitable Grignard reagent to form the thienyl propyl intermediate.
Introduction of the Methylamino Group: The intermediate is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.
Coupling with Naphthalenol: The final step involves coupling the methylamino-thienyl propyl intermediate with 2-naphthalenol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
科学的研究の応用
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
®-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol: The enantiomer of the compound, which may have different biological activities.
1-[3-(Dimethylamino)-1-(2-thienyl)propyl]-2-naphthalenol: A structurally similar compound with a dimethylamino group instead of a methylamino group.
Uniqueness
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol is unique due to its specific stereochemistry and the presence of both a thienyl group and a naphthalenol moiety
特性
分子式 |
C18H19NOS |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
1-[(2R)-1-(methylamino)-3-thiophen-2-ylpropan-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C18H19NOS/c1-19-12-14(11-15-6-4-10-21-15)18-16-7-3-2-5-13(16)8-9-17(18)20/h2-10,14,19-20H,11-12H2,1H3/t14-/m0/s1 |
InChIキー |
FDTXJBCNFDGKDX-AWEZNQCLSA-N |
異性体SMILES |
CNC[C@H](CC1=CC=CS1)C2=C(C=CC3=CC=CC=C32)O |
正規SMILES |
CNCC(CC1=CC=CS1)C2=C(C=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
